molecular formula C19H21NO B13742621 4-Amino-5-(phenanthren-9-yl)pentan-1-ol CAS No. 19893-74-4

4-Amino-5-(phenanthren-9-yl)pentan-1-ol

Cat. No.: B13742621
CAS No.: 19893-74-4
M. Wt: 279.4 g/mol
InChI Key: MEFNLVKYGCLFGH-UHFFFAOYSA-N
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Description

9-Phenanthrenepentanol,d-amino- is a compound with the molecular formula C19H21NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its applications in organic synthesis, material chemistry, and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenepentanol,d-amino- typically involves the functionalization of phenanthrene derivatives. One common method is the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various synthetic routes . For example, the O2-mediated transformation of 9-phenanthrenol can lead to the formation of phenanthrenyl ketal and 9-fluorenones .

Industrial Production Methods: Industrial production of 9-Phenanthrenepentanol,d-amino- often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes the regioselective functionalization of phenanthrene derivatives to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthrenepentanol,d-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 9-phenanthrenol can lead to the formation of ketal structures .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like O2 and reducing agents for specific transformations. The reaction conditions often involve controlled temperatures and specific catalysts to achieve high yields .

Major Products Formed: The major products formed from these reactions include phenanthrenyl ketal and 9-fluorenones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

9-Phenanthrenepentanol,d-amino- has a wide range of applications in scientific research. It is used in organic synthesis for the preparation of complex molecules. In material chemistry, it serves as a precursor for the synthesis of advanced materials. In pharmaceutical chemistry, it is explored for its potential therapeutic properties .

Mechanism of Action

The mechanism of action of 9-Phenanthrenepentanol,d-amino- involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand to study the binding interactions within the active site of enzymes like CYP (eryF) . This interaction can influence various biochemical pathways, leading to its observed effects.

Properties

CAS No.

19893-74-4

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

4-amino-5-phenanthren-9-ylpentan-1-ol

InChI

InChI=1S/C19H21NO/c20-16(7-5-11-21)13-15-12-14-6-1-2-8-17(14)19-10-4-3-9-18(15)19/h1-4,6,8-10,12,16,21H,5,7,11,13,20H2

InChI Key

MEFNLVKYGCLFGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(CCCO)N

Origin of Product

United States

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